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Compound of Interest

Compound Name:
5-Bromo-2-chloro-4-methyl-3-

nitropyridine

Cat. No.: B1520513 Get Quote

5-Bromo-2-chloro-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound

that serves as a versatile intermediate in modern organic synthesis.[1] Its pyridine core is a

privileged scaffold found in numerous pharmaceuticals and agrochemicals, making the

development of modular synthetic methods for its derivatives highly desirable.[2][3] This guide

provides a detailed examination of its chemical properties, reactivity, and strategic applications,

with a focus on the mechanistic rationale behind its utility in constructing complex molecular

architectures. The molecule's structure, featuring four distinct substituents on the pyridine ring

—a methyl group, an electron-withdrawing nitro group, and two different halogens (chloro and

bromo) at positions amenable to distinct transformations—offers a rich platform for selective

chemical modifications.[1] This strategic arrangement of functional groups allows for

sequential, controlled reactions, making it an invaluable tool for medicinal chemists and

process development scientists.

Physicochemical Properties and Safety Data
Understanding the fundamental properties and handling requirements of a reagent is

paramount for its safe and effective use in a laboratory setting.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1520513?utm_src=pdf-interest
https://www.benchchem.com/product/b1520513?utm_src=pdf-body
https://www.indiamart.com/proddetail/5-bromo-2-chloro-4-methyl-3-nitropyridine-2855437254112.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664531/
https://www.sarchemlabs.com/pyridine-in-pharmaceutical-science-and-synthesis-of-medicinal-compounds/
https://www.indiamart.com/proddetail/5-bromo-2-chloro-4-methyl-3-nitropyridine-2855437254112.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 884495-15-2 [4][5]

Molecular Formula C₆H₄BrClN₂O₂ [1][6]

Molecular Weight 251.47 g/mol [6]

IUPAC Name
5-bromo-2-chloro-4-methyl-3-

nitropyridine
[4]

Physical Form Solid; Light yellow powder [4][7]

Purity Typically ≥97% [4]

Storage

Store in a refrigerator or under

inert gas (nitrogen or Argon) at

2-8°C

[4][7]

Safety and Handling:

This compound must be handled with appropriate precautions in a well-ventilated fume hood. It

is classified as harmful and an irritant.

Signal Word: Warning[4]

Hazard Statements:

H302: Harmful if swallowed[4][8]

H315: Causes skin irritation[4][8]

H319: Causes serious eye irritation[4][9]

H335: May cause respiratory irritation[4][8]

Precautionary Measures: Avoid breathing dust, vapor, or mist.[10] Wear protective gloves,

clothing, and eye/face protection.[10] In case of contact with eyes, rinse cautiously with

water for several minutes.[10] Standard safety protocols, including the use of a safety
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shower and eyewash station, should be readily accessible.[11] For detailed information,

always consult the latest Material Safety Data Sheet (MSDS) from the supplier.[4][12]

Core Reactivity: A Tale of Two Reactive Sites
The synthetic utility of 5-bromo-2-chloro-4-methyl-3-nitropyridine is dominated by the

differential reactivity of its two halogen substituents. The electronic nature of the substituted

pyridine ring dictates the preferred reaction pathway at each site. The pyridine ring is inherently

electron-deficient due to the electronegative nitrogen atom, a characteristic that is significantly

amplified by the potent electron-withdrawing nitro group at the C-3 position.[13][14]

Nucleophilic Aromatic Substitution (SNAr) at the C-2
Position
The chloro group at the C-2 position is highly activated for Nucleophilic Aromatic Substitution

(SNAr).[15] This heightened reactivity is a direct consequence of its position ortho to the ring

nitrogen and para to the nitro group.

Mechanistic Rationale: The SNAr mechanism proceeds via a two-step addition-elimination

pathway.[15]

Nucleophilic Attack: A nucleophile attacks the electrophilic C-2 carbon, breaking the

aromaticity of the ring and forming a high-energy anionic intermediate known as a

Meisenheimer complex.[15][16]

Stabilization: The negative charge of this intermediate is effectively delocalized and

stabilized by resonance, particularly onto the electronegative ring nitrogen and the oxygen

atoms of the para-nitro group.[15][17] This stabilization is key to lowering the activation

energy of the reaction. Attack at C-2 (or C-4) is favored over C-3 because it allows the

negative charge to be placed directly on the ring nitrogen, a more electronegative atom than

carbon.[17]

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group,

yielding the final substituted product.[16]

Caption: SNAr mechanism at the C-2 position.
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Exemplary Protocol: Amination via SNAr This protocol describes a general procedure for the

substitution of the C-2 chlorine with a primary or secondary amine.

Reagent Preparation: In a clean, dry flask equipped with a magnetic stir bar and reflux

condenser, dissolve 5-bromo-2-chloro-4-methyl-3-nitropyridine (1.0 eq) in a suitable polar

aprotic solvent such as DMF, DMSO, or NMP.

Addition of Nucleophile: Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base

such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

Causality Note: The base is required to neutralize the HCl generated during the reaction,

driving it to completion.

Reaction Conditions: Heat the reaction mixture, typically to 80-120 °C. The reaction progress

should be monitored by TLC or LC-MS. Insight: Heating is often necessary to overcome the

energy barrier of disrupting the ring's aromaticity.[16]

Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it

into water to precipitate the product. The crude solid can be collected by filtration, washed

with water, and dried. Further purification is typically achieved by recrystallization or column

chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling at the C-5 Position
The bromo group at the C-5 position is an excellent handle for transition-metal-catalyzed cross-

coupling reactions, most notably the Suzuki-Miyaura coupling.[18][19] This reaction forms a

new carbon-carbon bond, providing access to a vast array of biaryl and heteroaryl structures.

[20]

Mechanistic Rationale (Suzuki-Miyaura Coupling): The reaction proceeds through a catalytic

cycle involving a palladium catalyst, typically in its Pd(0) oxidation state.[21]

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the

pyridine ring to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.

[21]

Transmetalation: The organoboron species (e.g., a boronic acid or ester), activated by a

base, transfers its organic group to the Pd(II) complex, displacing the halide.[19] The base
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(e.g., K₂CO₃, Cs₂CO₃) is crucial for the formation of the more nucleophilic boronate complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated from the metal center, forming the final C-C bond and regenerating the active

Pd(0) catalyst, which re-enters the catalytic cycle.[21]

Pd(0)L_n
(Active Catalyst)

Oxidative Addition

Aryl-Pd(II)-Br(L_n)

Transmetalation

Aryl-Pd(II)-R'(L_n)

Reductive Elimination

Ar-R'
(Product)

Ar-Br
(Substrate)

R'-B(OH)₂ Base

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
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Exemplary Protocol: Suzuki-Miyaura Coupling This protocol provides a general method for

coupling an arylboronic acid to the C-5 position.

Inert Atmosphere: Assemble a reaction vessel under an inert atmosphere (e.g., Argon or

Nitrogen). Causality Note: It is critical to rigorously exclude oxygen, which can oxidize and

deactivate the Pd(0) catalyst.[22]

Reagent Addition: To the vessel, add 5-bromo-2-chloro-4-methyl-3-nitropyridine (1.0 eq),

the arylboronic acid or its pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-

5 mol %), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 eq).[18]

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-

dioxane, toluene, or DME) and water is commonly used. Insight: Degassing the solvent via

freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes is essential for

reproducible results.[22]

Reaction Conditions: Heat the mixture, typically to 80-100 °C, with vigorous stirring until the

starting material is consumed (monitored by TLC or LC-MS).

Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The

crude product is then purified by column chromatography.

Synthetic Strategy and Application
The strategic placement of functional groups makes this compound an ideal starting point for

building complex molecules. For instance, a researcher could first perform an SNAr reaction at

the C-2 position to introduce a key pharmacophore, followed by a Suzuki coupling at the C-5

position to append another fragment, and finally, reduce the nitro group at C-3 to an amine,

which can be further functionalized.
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Caption: A logical workflow for sequential functionalization.
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This step-wise approach is crucial in drug discovery programs. For example, related building

blocks like 5-bromo-2-methyl-3-nitropyridine are used in the synthesis of potent and orally

bioavailable inhibitors of Polo-like kinase 1 (PLK1), a target in oncology research.[23] The

ability to rapidly generate analogs by varying the nucleophile in the SNAr step and the boronic

acid in the coupling step makes this scaffold highly valuable for structure-activity relationship

(SAR) studies.

Conclusion
5-Bromo-2-chloro-4-methyl-3-nitropyridine is more than a simple chemical intermediate; it is

a strategically designed building block that offers chemists precise control over molecular

construction. Its dual reactivity, enabling selective SNAr and palladium-catalyzed cross-

coupling reactions, provides a reliable and powerful platform for accessing diverse and

complex chemical matter. For researchers in pharmaceutical and agrochemical development,

mastering the chemistry of this versatile reagent opens the door to accelerated discovery and

the efficient synthesis of novel, high-value compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Contact
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